Bemcentinib

Catalog No.
S548352
CAS No.
1037624-75-1
M.F
C30H34N8
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bemcentinib

CAS Number

1037624-75-1

Product Name

Bemcentinib

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine

Molecular Formula

C30H34N8

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1

InChI Key

KXMZDGSRSGHMMK-VWLOTQADSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BGB324; BGB-324; BGB 324; R 428; R-428; R428; Bemcentinib

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

The exact mass of the compound Bemcentinib is 506.29064 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bemcentinib, also known as R428 or BGB324, is a first-in-class, orally bioavailable small-molecule inhibitor targeting the AXL receptor tyrosine kinase with an IC50 of 14 nM. As a member of the TAM (Tyro3, AXL, Mer) family, AXL is a critical driver of epithelial-mesenchymal transition (EMT), immune evasion, and acquired drug resistance in various malignancies. From a procurement standpoint, bemcentinib is prioritized for its exceptional kinome selectivity, exhibiting greater than 100-fold selectivity for AXL over other kinases such as ABL, and over 50-fold selectivity against closely related TAM family members MER and TYRO3. Its robust solubility in DMSO (up to 25 mg/mL) and established oral pharmacokinetic profile make it a highly processable and reproducible tool compound for both in vitro phenotypic assays and in vivo xenograft models requiring sustained AXL blockade without the confounding off-target effects typical of broader multi-kinase inhibitors [1].

Substituting bemcentinib with generic multi-kinase inhibitors (such as cabozantinib or crizotinib) frequently compromises experimental integrity in target validation and mechanistic studies. While multi-kinase agents may exhibit low-nanomolar affinity for AXL, their concurrent, often more potent, inhibition of VEGFR2, MET, or RET introduces profound phenotypic confounding, particularly in assays measuring angiogenesis, cell migration, or immune modulation. Furthermore, less selective TAM inhibitors fail to distinguish between AXL and MER/TYRO3, muddying the interpretation of macrophage polarization and TLR suppression pathways. Procurement of bemcentinib is therefore essential when the research objective strictly requires isolating AXL-dependent signaling (e.g., GAS6-AXL axis) from generalized kinase suppression, ensuring high-fidelity data in drug-resistance and EMT modeling [1].

Purity-Linked Reproducibility via Kinome Selectivity

Bemcentinib demonstrates a highly focused inhibitory profile, achieving an AXL IC50 of 14 nM while maintaining >50-fold selectivity over MER and TYRO3, and >100-fold selectivity over ABL, EGFR, and HER2. In contrast, the multi-kinase inhibitor cabozantinib, often used as a baseline comparator, inhibits AXL (IC50 = 7 nM) but exhibits extreme off-target potency against VEGFR2 (IC50 = 0.035 nM) and MET (IC50 = 1.3 nM) . This lack of selectivity in cabozantinib severely confounds AXL-specific phenotypic readouts.

Evidence DimensionKinase IC50 Selectivity Profile
Target Compound DataBemcentinib: AXL IC50 = 14 nM; >100-fold selective vs EGFR/VEGFR.
Comparator Or BaselineCabozantinib: AXL IC50 = 7 nM; VEGFR2 IC50 = 0.035 nM (200x more potent against off-target).
Quantified DifferenceBemcentinib provides >100-fold on-target selectivity, whereas cabozantinib is 200-fold more selective for an off-target (VEGFR2) than for AXL.
ConditionsIn vitro kinase activity profiling assays.

Procurement of bemcentinib is mandatory for researchers who must isolate AXL-driven mechanisms without triggering anti-angiogenic or MET-related confounding variables.

Formulation Compatibility and In Vivo Pharmacokinetics

For translational research, the processability of a compound into stable oral formulations is critical. Bemcentinib exhibits high solubility in anhydrous DMSO (≥25 mg/mL, ~39.47 mM) with gentle warming, allowing for the preparation of highly concentrated stock solutions. When formulated in standard vehicles (e.g., 5% DMSO in corn oil), oral administration of bemcentinib at 75 mg/kg yields a prolonged plasma half-life of 13 hours in murine models, ensuring sustained target engagement [1]. This robust PK profile contrasts with many early-stage kinase probes that require continuous intravenous infusion or suffer from rapid clearance.

Evidence DimensionPlasma half-life and formulation stability
Target Compound DataBemcentinib: 13-hour half-life at 75 mg/kg p.o.; stable in DMSO/corn oil mixtures.
Comparator Or BaselineStandard hydrophilic or poorly bioavailable kinase probes: Require IV dosing or exhibit <2 hour half-lives.
Quantified DifferenceBemcentinib's extended 13-hour half-life allows for convenient once- or twice-daily oral dosing regimens.
ConditionsPharmacokinetic profiling in female BALB/c mice via oral gavage.

Reduces animal handling stress and simplifies dosing logistics in long-term in vivo efficacy and metastasis models.

Application-Critical Performance in Chemosensitization Models

In primary patient-derived xenograft (PDX) cultures of fusion-positive rhabdomyosarcoma (FP-RMS), pharmacological blockade of AXL is utilized to augment the efficacy of chemotherapeutics like vincristine. Bemcentinib demonstrates superior potency in reducing RMS viability with an IC50 of 1.2 μM. When compared head-to-head, cabozantinib and NPS-1034 achieved IC50 values of 27 μM and 23 μM, respectively [1].

Evidence DimensionCytotoxicity (IC50) in FP-RMS primary PDX cultures
Target Compound DataBemcentinib IC50 = 1.2 ± 0.1 μM
Comparator Or BaselineCabozantinib IC50 = 27 ± 9 μM; NPS-1034 IC50 = 23 ± 14 μM
Quantified DifferenceBemcentinib is over 22-fold more potent than cabozantinib in this primary resistant cell model.
ConditionsViability assays in RMS primary PDX cultures (e.g., IC-pPDX-104) treated with AXL inhibitors.

For laboratories modeling chemotherapy resistance, bemcentinib offers a significantly wider therapeutic window and higher potency for combination therapy screening.

Mechanism-of-Action Studies in Epithelial-Mesenchymal Transition (EMT)

Because bemcentinib lacks the VEGFR2 and MET off-target activity seen in multi-kinase inhibitors like cabozantinib, it is the optimal procurement choice for isolating the specific role of the GAS6-AXL signaling axis in driving EMT, tumor invasion, and metastasis in breast and lung cancer models [1].

In Vivo Chemosensitization and Resistance Modeling

Leveraging its superior potency (IC50 ~1.2 μM) in primary resistant cultures compared to generic alternatives, bemcentinib is highly recommended for combination therapy trials in patient-derived xenograft (PDX) models of drug-resistant malignancies, such as fusion-positive rhabdomyosarcoma or EGFR-mutant NSCLC [2].

Immunomodulation and Tumor Microenvironment Profiling

Bemcentinib's high selectivity against AXL over MER and TYRO3 makes it uniquely suited for dissecting the distinct roles of TAM family receptors in innate immune suppression, specifically allowing researchers to block AXL-mediated TLR suppression on antigen-presenting cells without globally impairing MER-dependent macrophage functions[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

506.29064312 Da

Monoisotopic Mass

506.29064312 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0ICW2LX8AS

Wikipedia

Bemcentinib

Dates

Last modified: 08-15-2023
1: Sadahiro H, Kang KD, Gibson JT, Minata M, Yu H, Shi J, Chhipa RR, Chen Z, Lu S, Simoni Y, Furuta T, Sabit H, Zhang S, Bastola S, Yamaguchi S, Alsheikh HA, Komarova S, Wang J, Kim SH, Hambardzumyan D, Lu X, Newell EW, Dasgupta B, Nakada M, Lee LJ, Nabors LB, Norian LA, Nakano I. Activation of the receptor tyrosine kinase AXL regulates the immune microenvironment in glioblastoma. Cancer Res. 2018 Mar 12. pii: canres.2433.2017. doi: 10.1158/0008-5472.CAN-17-2433. [Epub ahead of print] PubMed PMID: 29531161.
2: Oien DB, Garay T, Eckstein S, Chien J. Cisplatin and Pemetrexed Activate AXL and AXL Inhibitor BGB324 Enhances Mesothelioma Cell Death from Chemotherapy. Front Pharmacol. 2018 Jan 11;8:970. doi: 10.3389/fphar.2017.00970. eCollection 2017. PubMed PMID: 29375377; PubMed Central PMCID: PMC5768913.
3: Ludwig KF, Du W, Sorrelle NB, Wnuk-Lipinska K, Topalovski M, Toombs JE, Cruz VH, Yabuuchi S, Rajeshkumar NV, Maitra A, Lorens JB, Brekken RA. Small-Molecule Inhibition of Axl Targets Tumor Immune Suppression and Enhances Chemotherapy in Pancreatic Cancer. Cancer Res. 2018 Jan 1;78(1):246-255. doi: 10.1158/0008-5472.CAN-17-1973. Epub 2017 Nov 27. PubMed PMID: 29180468; PubMed Central PMCID: PMC5754222.
4: Palisoul ML, Quinn JM, Schepers E, Hagemann IS, Guo L, Reger K, Hagemann AR, McCourt CK, Thaker PH, Powell MA, Mutch DG, Fuh KC. Inhibition of the Receptor Tyrosine Kinase AXL Restores Paclitaxel Chemosensitivity in Uterine Serous Cancer. Mol Cancer Ther. 2017 Dec;16(12):2881-2891. doi: 10.1158/1535-7163.MCT-17-0587. Epub 2017 Sep 13. PubMed PMID: 28904132; PubMed Central PMCID: PMC5716844.
5: Young CS, Clarke KM, Kettyle LM, Thompson A, Mills KI. Decitabine-Vorinostat combination treatment in acute myeloid leukemia activates pathways with potential for novel triple therapy. Oncotarget. 2017 May 19;8(31):51429-51446. doi: 10.18632/oncotarget.18009. eCollection 2017 Aug 1. PubMed PMID: 28881658; PubMed Central PMCID: PMC5584259.
6: Hong Q, Li O, Zheng W, Xiao WZ, Zhang L, Wu D, Cai GY, He JC, Chen XM. LncRNA HOTAIR regulates HIF-1α/AXL signaling through inhibition of miR-217 in renal cell carcinoma. Cell Death Dis. 2017 May 11;8(5):e2772. doi: 10.1038/cddis.2017.181. PubMed PMID: 28492542; PubMed Central PMCID: PMC5520706.
7: Lin JZ, Wang ZJ, De W, Zheng M, Xu WZ, Wu HF, Armstrong A, Zhu JG. Targeting AXL overcomes resistance to docetaxel therapy in advanced prostate cancer. Oncotarget. 2017 Jun 20;8(25):41064-41077. doi: 10.18632/oncotarget.17026. PubMed PMID: 28455956; PubMed Central PMCID: PMC5522277.
8: von Mässenhausen A, Brägelmann J, Billig H, Thewes B, Queisser A, Vogel W, Kristiansen G, Schröck A, Bootz F, Brossart P, Kirfel J, Perner S. Implication of the Receptor Tyrosine Kinase AXL in Head and Neck Cancer Progression. Int J Mol Sci. 2016 Dec 22;18(1). pii: E7. doi: 10.3390/ijms18010007. PubMed PMID: 28025482; PubMed Central PMCID: PMC5297642.
9: Ben-Batalla I, Erdmann R, Jørgensen H, Mitchell R, Ernst T, von Amsberg G, Schafhausen P, Velthaus JL, Rankin S, Clark RE, Koschmieder S, Schultze A, Mitra S, Vandenberghe P, Brümmendorf TH, Carmeliet P, Hochhaus A, Pantel K, Bokemeyer C, Helgason GV, Holyoake TL, Loges S. Axl Blockade by BGB324 Inhibits BCR-ABL Tyrosine Kinase Inhibitor-Sensitive and -Resistant Chronic Myeloid Leukemia. Clin Cancer Res. 2017 May 1;23(9):2289-2300. doi: 10.1158/1078-0432.CCR-16-1930. Epub 2016 Nov 17. PubMed PMID: 27856601.
10: Dowall SD, Bewley K, Watson RJ, Vasan SS, Ghosh C, Konai MM, Gausdal G, Lorens JB, Long J, Barclay W, Garcia-Dorival I, Hiscox J, Bosworth A, Taylor I, Easterbrook L, Pitman J, Summers S, Chan-Pensley J, Funnell S, Vipond J, Charlton S, Haldar J, Hewson R, Carroll MW. Antiviral Screening of Multiple Compounds against Ebola Virus. Viruses. 2016 Oct 27;8(11). pii: E277. PubMed PMID: 27801778; PubMed Central PMCID: PMC5127007.
11: Antony J, Tan TZ, Kelly Z, Low J, Choolani M, Recchi C, Gabra H, Thiery JP, Huang RY. The GAS6-AXL signaling network is a mesenchymal (Mes) molecular subtype-specific therapeutic target for ovarian cancer. Sci Signal. 2016 Oct 4;9(448):ra97. PubMed PMID: 27703030.
12: Tong LS, Shao AW, Ou YB, Guo ZN, Manaenko A, Dixon BJ, Tang J, Lou M, Zhang JH. Recombinant Gas6 augments Axl and facilitates immune restoration in an intracerebral hemorrhage mouse model. J Cereb Blood Flow Metab. 2017 Jun;37(6):1971-1981. doi: 10.1177/0271678X16658490. Epub 2016 Jan 1. PubMed PMID: 27389179; PubMed Central PMCID: PMC5464693.
13: Wang C, Jin H, Wang N, Fan S, Wang Y, Zhang Y, Wei L, Tao X, Gu D, Zhao F, Fang J, Yao M, Qin W. Gas6/Axl Axis Contributes to Chemoresistance and Metastasis in Breast Cancer through Akt/GSK-3β/β-catenin Signaling. Theranostics. 2016 May 24;6(8):1205-19. doi: 10.7150/thno.15083. eCollection 2016. PubMed PMID: 27279912; PubMed Central PMCID: PMC4893646.
14: Del Pozo Martin Y, Park D, Ramachandran A, Ombrato L, Calvo F, Chakravarty P, Spencer-Dene B, Derzsi S, Hill CS, Sahai E, Malanchi I. Mesenchymal Cancer Cell-Stroma Crosstalk Promotes Niche Activation, Epithelial Reversion, and Metastatic Colonization. Cell Rep. 2015 Dec 22;13(11):2456-2469. doi: 10.1016/j.celrep.2015.11.025. Epub 2015 Dec 6. PubMed PMID: 26670048; PubMed Central PMCID: PMC4695340.
15: Ocal O, Pashkov V, Kollipara RK, Zolghadri Y, Cruz VH, Hale MA, Heath BR, Artyukhin AB, Christie AL, Tsoulfas P, Lorens JB, Swift GH, Brekken RA, Wilkie TM. A rapid in vivo screen for pancreatic ductal adenocarcinoma therapeutics. Dis Model Mech. 2015 Oct 1;8(10):1201-11. doi: 10.1242/dmm.020933. PubMed PMID: 26438693; PubMed Central PMCID: PMC4610235.
16: Bansal N, Mishra PJ, Stein M, DiPaola RS, Bertino JR. Axl receptor tyrosine kinase is up-regulated in metformin resistant prostate cancer cells. Oncotarget. 2015 Jun 20;6(17):15321-31. PubMed PMID: 26036314; PubMed Central PMCID: PMC4558154.
17: Vouri M, An Q, Birt M, Pilkington GJ, Hafizi S. Small molecule inhibition of Axl receptor tyrosine kinase potently suppresses multiple malignant properties of glioma cells. Oncotarget. 2015 Jun 30;6(18):16183-97. PubMed PMID: 25980499; PubMed Central PMCID: PMC4599264.
18: Bárcena C, Stefanovic M, Tutusaus A, Joannas L, Menéndez A, García-Ruiz C, Sancho-Bru P, Marí M, Caballeria J, Rothlin CV, Fernández-Checa JC, de Frutos PG, Morales A. Gas6/Axl pathway is activated in chronic liver disease and its targeting reduces fibrosis via hepatic stellate cell inactivation. J Hepatol. 2015 Sep;63(3):670-8. doi: 10.1016/j.jhep.2015.04.013. Epub 2015 Apr 20. PubMed PMID: 25908269; PubMed Central PMCID: PMC4543529.
19: Brand TM, Iida M, Stein AP, Corrigan KL, Braverman CM, Coan JP, Pearson HE, Bahrar H, Fowler TL, Bednarz BP, Saha S, Yang D, Gill PS, Lingen MW, Saloura V, Villaflor VM, Salgia R, Kimple RJ, Wheeler DL. AXL Is a Logical Molecular Target in Head and Neck Squamous Cell Carcinoma. Clin Cancer Res. 2015 Jun 1;21(11):2601-12. doi: 10.1158/1078-0432.CCR-14-2648. Epub 2015 Mar 12. PubMed PMID: 25767293; PubMed Central PMCID: PMC5032632.
20: Jin CW, Wang H, Chen YQ, Tang MX, Fan GQ, Wang ZH, Li L, Zhang Y, Zhang W, Zhong M. Gas6 delays senescence in vascular smooth muscle cells through the PI3K/ Akt/FoxO signaling pathway. Cell Physiol Biochem. 2015;35(3):1151-66. doi: 10.1159/000373940. Epub 2015 Feb 6. PubMed PMID: 25766527.

Explore Compound Types